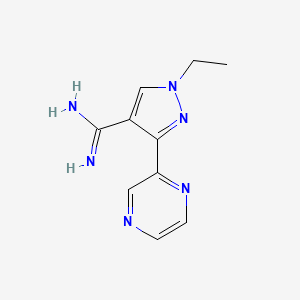

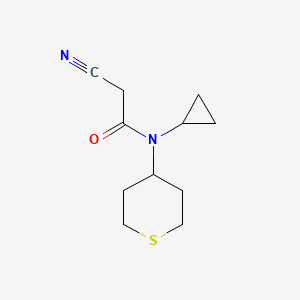

2-cyano-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyanoacetamides, which “2-cyano-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide” is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Metabolism and Biochemical Pathways

2-cyano-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a compound that can be involved in various biochemical pathways and metabolic processes. High-resolution liquid chromatography studies on related compounds such as acetaminophen reveal intricate metabolism pathways, including the formation of multiple metabolites. These metabolites include conjugates like glucuronide and sulfate conjugates, indicating complex metabolic processes that could be applicable to similar compounds (Mrochek et al., 1974).

Enzymatic Interactions and Pharmacokinetics

Understanding the pharmacokinetics and interactions with enzymes is crucial for compounds used in scientific research and medical applications. For instance, acetaminophen's interactions with enzyme families such as cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS) provide insights into potential biochemical interactions and pathways that similar compounds might exhibit. This information is valuable for predicting how this compound might behave in biological systems (Trettin et al., 2014).

Role in Disease and Therapeutic Contexts

Research into the effects of similar compounds on disease processes and their therapeutic potentials can shed light on the possible applications of this compound. For example, studies on acetaminophen have explored its implications in modifying the sulfation of sex hormones, potentially impacting hormonal homeostasis and offering perspectives on its mechanism of action in pain management (Cohen et al., 2018).

Implications for Human Exposure and Biomonitoring

Research on the metabolism of similar compounds and their presence in human tissues can provide essential insights into human exposure, biomonitoring, and potential health implications. Studies focusing on the detection and quantification of metabolites in various human tissues contribute to our understanding of exposure levels, metabolic pathways, and the potential impact on human health. For example, the occurrence of metabolites in human liver and blood samples offers crucial data for assessing human exposure to these compounds and their possible effects (Zhang et al., 2016).

Mécanisme D'action

Target of Action

It is known that n-cyanoacetamides, a class to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of 2-cyano-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide involves its interaction with its targets, leading to a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .

Biochemical Pathways

It is known that n-cyanoacetamides are used in the synthesis of various organic heterocycles , which suggests that they may affect multiple biochemical pathways.

Result of Action

It is known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound may also have significant molecular and cellular effects.

Action Environment

It is known that the synthesis of n-cyanoacetamides can be carried out in several ways, involving different reaction conditions , suggesting that the action of this compound may be influenced by environmental factors.

Propriétés

IUPAC Name |

2-cyano-N-cyclopropyl-N-(thian-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c12-6-3-11(14)13(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXHDSLOJDZOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCSCC2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

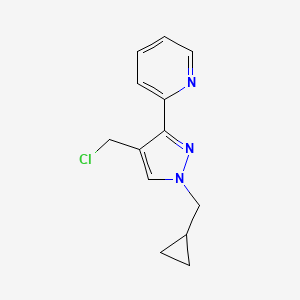

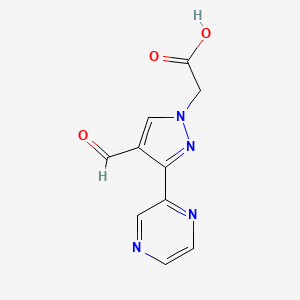

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

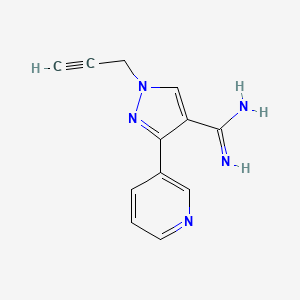

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1492800.png)

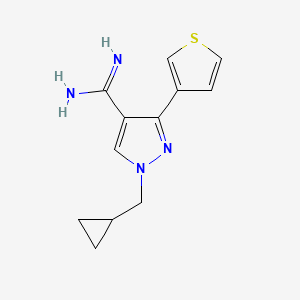

![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1492801.png)

![6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492802.png)